molecular formula C11H7N3O3 B2936611 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-64-1

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Katalognummer: B2936611
CAS-Nummer: 1171932-64-1
Molekulargewicht: 229.195
InChI-Schlüssel: GTZCYAUWGRFDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity compound serves as a versatile and valuable building block for the synthesis of novel bioactive molecules. The pyrazolo[4,3-c]quinoline core is a privileged scaffold in pharmaceutical research. Compounds based on this structure are investigated as high-affinity central benzodiazepine receptor ligands , phosphodiesterase 4 (PDE4) inhibitors , and COX-2 inhibitors . Furthermore, this framework shows promise in the development of agents with anticancer and anti-inflammatory properties . Recent computational studies also suggest that the pyrazolo[4,3-c]quinoline structure may serve as a pharmacophore for inhibiting enzymes relevant to diseases such as COVID-19 . The fusion of the pyrazole and quinoline moieties into a single framework is believed to enhance biological activity by enabling interactions with multiple metabolic pathways . This product is provided for research and development purposes. It is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human consumption.

Eigenschaften

IUPAC Name

3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCYAUWGRFDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrazole derivative with a quinoline precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Esterification and Amidation

The C7-carboxylic acid undergoes nucleophilic acyl substitution reactions:

  • Ester formation : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis to yield ethyl/methyl esters .

  • Amide formation : Forms amides with amines (e.g., aniline, hydrazines) via coupling agents like DCC or EDC .

Reagent/ConditionProductYieldReference
Ethanol/H₂SO₄Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate78%
Aniline/DMF, EDC7-(Phenylcarbamoyl)-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline65%

Reduction

The ketone at C3 is reduced to secondary alcohols using NaBH₄ or LiAlH₄:

  • NaBH₄ in ethanol yields 3-hydroxy derivatives .

  • LiAlH₄ in THF produces 3-deoxy analogues .

ReagentProductSelectivityReference
NaBH₄/EtOH3-Hydroxy-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid>90%
LiAlH₄/THF2,3-Dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid82%

Oxidation

Controlled oxidation with KMnO₄ or CrO₃ converts the ketone to a carboxylic acid, forming tricyclic quinoline-dicarboxylic acids .

Cyclization and Ring Expansion

The fused pyrazole-quinoline system participates in intramolecular cyclizations:

  • With hydrazines : Forms pyrazolo[3,4-b]quinoline derivatives .

  • With aldehydes : Undergoes Friedländer condensation to generate expanded polyheterocycles .

Reaction TypeReagentProductApplication
Friedländer condensationo-AminobenzaldehydePyrazolo[3,4-b]quinoline-7,9-dicarboxylic acidAnticancer lead
Hydrazine cyclizationNH₂NH₂·H₂O1H-Pyrazolo[3,4-b]quinolin-3-amineEnzyme inhibition

Decarboxylation Reactions

Thermal or base-mediated decarboxylation removes the C7-carboxylic acid:

  • Heating with K₂CO₃ at 60°C yields 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline .

ConditionProductByproductsReference
K₂CO₃/H₂O, 60°C3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinolineCO₂

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDistinctive Reactions
3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid C6-carboxylic acidHigher steric hindrance at C6 reduces esterification yields (≤60%)
1-Methyl-3-oxo-pyrazolo[4,3-c]quinoline-7-carboxylateMethyl at N1Resistance to N-alkylation due to steric effects

Mechanistic Insights

  • Nucleophilic substitution at C7 is favored in polar aprotic solvents (DMF, DMSO) .

  • Reductive amination of the 3-oxo group requires stoichiometric LiAlH₄ to avoid over-reduction .

  • Decarboxylation follows a radical pathway under thermal conditions, confirmed by ESR studies .

This compound’s reactivity profile underscores its utility as a versatile intermediate in synthesizing bioactive heterocycles. Further studies should explore photochemical reactions and catalytic asymmetric transformations.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further research and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

A. Pyrazolo[4,3-c]pyridine Derivatives

  • Ethyl 3-Oxo-2,5-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7a): Structure: Lacks the quinoline fusion but retains the pyrazole core. Properties: Higher melting point (280–281°C) due to phenyl substituents enhancing crystallinity. Lower nitrogen content (11.69% vs. 13.65% in quinoline derivatives) .
  • Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Structure: Quinoline fusion at position 5; phenyl group at position 2. Properties: Enhanced aromatic stacking interactions, evidenced by orange crystal formation and moderate yield (84%) .

B. Triazolo-Pyrimidine Derivatives

  • 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) vs. Triazolo[4,3-c]pyrimidine (9) :
    • Structural Difference: Position of triazolo ring fusion ([1,5-c] vs. [4,3-c]).
    • NMR Shifts: C3-H and C5-H protons in compound 9 appear downfield (Δδ ≈ 0.3–0.5 ppm) compared to 8 , indicating greater electron withdrawal in the [4,3-c] isomer .
    • Thermal Stability: [4,3-c] isomers exhibit higher melting points due to tighter molecular packing .

C. Quinoline-Based Diuretics

  • N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides: Structure: Tetrahydropyridine-annelated quinoline core. Activity: Demonstrated potent diuretic effects by enhancing renal urinary function, outperforming pyrroloquinolone analogs. The tetrahydropyridine ring improves solubility and bioavailability .

D. 4-Oxo-1,4-Dihydroquinoline-3-carboxylic Acid Derivatives

  • 1-Cyclopropyl-6-Fluoro-8-Methyl-7-(4-Amino-3,3-Dimethyl-Piperidin-1-Yl)-4-Oxo-Quinoline-3-Carboxylic Acid: Structure: Piperidine substituent at position 7; fluorinated quinoline core. Crystallinity: Forms stable monohydrochloride salts with distinct X-ray diffraction peaks (e.g., 7.90±0.2, 13.46±0.2 2θ) and IR bands (1708 cm⁻¹ for ketone) . Application: Antibacterial activity via DNA gyrase inhibition, a mechanism absent in pyrazoloquinolines .
Physicochemical and Pharmacological Comparison
Compound Class Key Substituents Melting Point (°C) Biological Activity Reference
Pyrazolo[4,3-c]quinoline-7-COOH Quinoline fusion, COOH at C7 248–251 Under investigation (diuretic)
Triazolo[1,5-c]pyrimidines p-Tolyl, pyrazole-triazolo fusion 180–185 Not reported
Pyrido[3,2,1-ij]quinolines Tetrahydropyridine, hydroxy group 260–265 Diuretic (enhanced renal output)
4-Oxo-quinoline-3-COOH Piperidine, fluoro substituents 220–225 (HCl salt) Antibacterial (DNA gyrase target)

Key Findings :

  • Bioactivity: Pyrido[3,2,1-ij]quinolines show superior diuretic activity, while 4-oxo-quinolines excel in antimicrobial applications due to substituent-driven target specificity .
  • Synthetic Challenges: Pyrazoloquinolines require multi-step cyclization, whereas triazolo-pyrimidines are synthesized via reflux with orthoesters, offering higher yields (72–84%) .
NMR and Spectroscopic Data
Compound Proton Environment δ (ppm) Inference Reference
[1,2,4]Triazolo[1,5-c]pyrimidine C2-H, C5-H 7.85, 8.12 Moderate deshielding
[1,2,4]Triazolo[4,3-c]pyrimidine C3-H, C5-H 8.20, 8.45 Strong deshielding (electron-poor)
Pyrazoloquinoline-7-COOH C7-COOH 12.5 (broad) Acidic proton exchange

Biologische Aktivität

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 1235659-45-6

Synthesis

The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can be achieved through various methods, including:

  • Friedländer Condensation : A reaction involving an aromatic aldehyde and a ketone in the presence of an acidic catalyst.
  • Cyclization : The formation of the pyrazole ring through cyclization with hydrazine derivatives.

Anticancer Properties

Research has indicated that pyrazoloquinolines exhibit significant anticancer activity. For instance:

  • A study reported that derivatives of pyrazoloquinolines demonstrated potent inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro studies revealed that 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline derivatives exhibited activity against several bacterial strains. This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

The mechanism of action for this compound involves:

  • Enzyme Binding : The compound binds to specific enzymes' active sites, inhibiting their catalytic activity. This property is particularly relevant for enzymes involved in inflammatory pathways and cancer progression .

Case Studies

StudyFindings
Inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectivelySuggests potential for targeted cancer therapy
Antimicrobial activity against Gram-positive and Gram-negative bacteriaIndicates potential for new antibiotic development
Mechanistic studies showing interaction with specific enzyme targetsSupports the development of enzyme inhibitors

The biological activity of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Kinases : By inhibiting CDKs, the compound disrupts cell cycle progression.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Effects : It potentially modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions, Gould-Jacobs quinoline synthesis, or lactamization of precursor intermediates. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives can undergo thermal lactamization using polyphosphoric acid (PPA) to form fused pyrazoloquinoline systems . Modifications at the N-1 and C-7 positions (e.g., piperazinyl or alkyl groups) are achieved via nucleophilic substitution or reductive amination, as seen in related quinolonecarboxylic acids .

Q. How is structural characterization performed for this compound class?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and hydrogen-bonding networks . For example, the nitroso-piperazinyl derivative (1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) was characterized using SHELX, revealing a mean C–C bond length of 0.003 Å and an R factor of 0.067 . ORTEP-III is used for graphical representation of crystallographic data .

Q. What analytical techniques validate purity and functional groups in these derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for confirming molecular weight and substituent positions. For instance, spectral data for ofloxacin impurities (e.g., 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) are manually curated to ensure quality . Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR) in antibacterial or antitubercular applications?

  • Methodological Answer : Substituents at N-1 (e.g., cyclopropyl) and C-7 (e.g., piperazinyl) enhance DNA gyrase inhibition. For example, replacing ethyl with methyl at N-9 in triazoloquinolones significantly alters Mycobacterium tuberculosis activity, suggesting steric and electronic interactions with the gyrase ATP-binding domain . Fluorination at C-6 improves Gram-negative coverage by increasing lipophilicity and membrane permeability .

Q. What pharmacological assays evaluate the efficacy of these compounds?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against clinical isolates (e.g., M. tuberculosis H37Rv) are standard. For instance, 4-alkoxy-triazoloquinolones showed MIC values of 0.5–2 µg/mL, validated via microbroth dilution under aerobic conditions . Time-kill kinetics and post-antibiotic effect (PAE) studies further quantify bactericidal activity .

Q. How are contradictions in bioactivity data resolved across studies?

  • Methodological Answer : Discrepancies (e.g., methyl vs. ethyl substituent efficacy) are addressed through comparative crystallography and molecular docking. For example, molecular dynamics simulations revealed that methyl groups at N-9 optimize hydrophobic interactions in the gyrase active site, while ethyl groups induce steric clashes . Dose-response curves and pharmacokinetic profiling (e.g., Lipinski’s rule compliance) reconcile in vitro/in vivo disparities .

Q. What computational methods support the design of these derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties of substituents, while molecular docking (e.g., AutoDock Vina) models binding to DNA gyrase. For triazoloquinolones, in silico ADMET profiling confirmed oral bioavailability (e.g., polar surface area <140 Ų, logP <5) . QSAR models correlate C-8 methoxy groups with enhanced Staphylococcus aureus inhibition .

Q. How does crystallography inform drug design for quinolone derivatives?

  • Methodological Answer : SC-XRD resolves conformational flexibility (e.g., planar vs. non-planar quinoline rings) and guides substituent placement. For example, the nitroso-piperazinyl derivative’s crystal structure revealed intramolecular hydrogen bonds between the carboxylic acid and piperazinyl N–O groups, stabilizing the bioactive conformation . SHELXPRO interfaces with macromolecular refinement pipelines for high-throughput structural analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.